
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile
Overview
Description
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group, a trifluoromethyl group, and an acetonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile can be achieved through several methods. One common approach involves the reaction of 2-Hydroxy-5-(trifluoromethyl)pyridine with acetonitrile under specific conditions.
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial in scaling up the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug design.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds, while the trifluoromethyl group can enhance lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and activity in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-(trifluoromethyl)pyridine
- 2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine
- 2-Chloro-5-(trifluoromethyl)pyridine
Uniqueness
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is unique due to the presence of both the hydroxy and acetonitrile groups, which provide distinct reactivity and potential for diverse applications. The trifluoromethyl group further enhances its chemical stability and biological activity compared to similar compounds .
Biological Activity
2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile is a pyridine derivative with significant potential in medicinal chemistry due to its unique structural features. The trifluoromethyl group enhances lipophilicity and biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms, effects on cellular processes, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The trifluoromethyl group is known to enhance the compound's ability to penetrate biological membranes, facilitating its interaction with target biomolecules.
Target Interactions
- Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways, which can lead to therapeutic effects in various diseases.
- Cell Signaling Modulation : It influences cell signaling pathways that regulate cell growth and apoptosis, making it a candidate for cancer therapy.
Anticancer Activity
Several studies have investigated the anticancer properties of related pyridine derivatives, which may provide insights into the potential effects of this compound:
- Cytotoxicity Assays : Research has demonstrated that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives of trifluoromethylpyridines showed IC50 values in the low micromolar range against breast (MCF-7) and lung (A549) cancer cells, indicating strong growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .
- Mechanistic Studies : In vitro studies suggest that these compounds induce apoptosis through caspase activation and cell cycle arrest at the G2/M phase. This mechanism highlights their potential as anticancer agents by promoting programmed cell death in malignant cells .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings indicate that these compounds can inhibit bacterial growth, although specific data for this compound remains limited.
Table 1: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Hydroxy-5-(trifluoromethyl)pyridine-4-acetonitrile?
- Methodology : Synthesis typically involves multi-step reactions. A plausible route includes:
Trifluoromethylation : Introduce the trifluoromethyl group via nucleophilic substitution using reagents like trifluoromethylcopper(I) complexes or Umemoto reagents under anhydrous conditions .
Cyanation : Install the acetonitrile group at the 4-position using a palladium-catalyzed cyanation (e.g., Zn(CN)₂ and Pd(PPh₃)₄) .
Hydroxylation : Oxidize the pyridine ring at the 2-position using hydrogen peroxide or m-CPBA in acidic media .
- Key Considerations : Monitor intermediates via HPLC (C18 column, acetonitrile/water mobile phase) and confirm regioselectivity using ¹⁹F NMR .
Q. How can the purity and structure of this compound be validated?
- Analytical Techniques :
- HPLC-MS : Use a reverse-phase C18 column with UV detection (λ = 254 nm) and ESI-MS for molecular ion confirmation .
- ¹H/¹³C/¹⁹F NMR : Assign peaks using deuterated DMSO or CDCl₃. The trifluoromethyl group typically shows a singlet at ~δ -60 ppm in ¹⁹F NMR .
- Elemental Analysis : Verify C, H, N, and F content (±0.3% deviation) .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly soluble in water. Conduct solubility tests at 25°C using the shake-flask method .
- Stability :
- pH Sensitivity : Degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions. Store in neutral buffers (e.g., ammonium acetate, pH 6.5) .
- Light/Temperature : Degrades under UV light. Store at -20°C in amber vials under inert gas .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the electronic properties of the pyridine ring?
- Methodology :
- Computational Studies : Perform DFT calculations (B3LYP/6-31G* basis set) to map electron density and HOMO/LUMO orbitals. Compare with non-fluorinated analogs .
- Experimental Validation : Use cyclic voltammetry to measure redox potentials in acetonitrile (0.1 M TBAPF₆) .
Q. What catalytic systems enable functionalization of the acetonitrile group?
- Approach :
- Cross-Coupling : Employ Pd-catalyzed reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to replace the nitrile group. Optimize using Pd(OAc)₂ and SPhos ligand .
- Hydrolysis : Convert nitrile to carboxylic acid using H₂SO₄/H₂O (1:1) at 80°C .
Q. How can this compound serve as a precursor for bioactive molecules?
- Case Study :
- Antimicrobial Agents : React the nitrile group with hydrazine to form tetrazoles, then screen against bacterial strains (e.g., E. coli, MIC assay) .
- Kinase Inhibitors : Functionalize the hydroxyl group with sulfonyl chlorides and test in enzyme inhibition assays (IC₅₀ determination) .
Q. What strategies resolve tautomerism between hydroxy and keto forms?
- Methods :
- X-ray Crystallography : Confirm dominant tautomer in solid state .
- Dynamic NMR : Monitor tautomeric equilibrium in DMSO-d₆ at variable temperatures (25–80°C) .
- Outcome : The hydroxy form predominates in polar solvents due to intramolecular hydrogen bonding .
Properties
IUPAC Name |
2-[2-oxo-5-(trifluoromethyl)-1H-pyridin-4-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3N2O/c9-8(10,11)6-4-13-7(14)3-5(6)1-2-12/h3-4H,1H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHKBRCDFNFLBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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